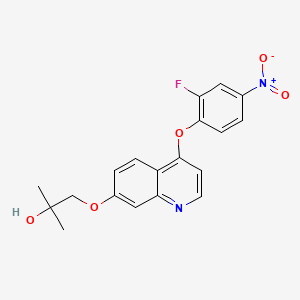
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Cat. No. B1403331
Key on ui cas rn:
1394820-99-5
M. Wt: 372.3 g/mol
InChI Key: ISCMIHAYGCEAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133162B2
Procedure details


To a mixture of 1-((4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (10.04 g, 27 mmol) and HCOOK (15.87 g, 189 mmol) in THF/H2O (54 mL, THF/H2O=4:1) was added catalytic amount of Pd/C (5%, 53%˜55% water content, w/w). The reaction was stirred at 45° C. for 5 hours, and then diluted with THF/H2O (40 mL, v/v=1:1). The resulted mixture was filtered and the filtrate was concentrated in vacuo. The residue was washed with EtOH/H2O (30 mL×3, v/v=5:1), and dried in vacuo at 45° C. for 24 hours to give the title compound as a light gray solid (8.1 g, 87%).
Quantity
10.04 g
Type
reactant
Reaction Step One

Name
HCOOK
Quantity
15.87 g
Type
reactant
Reaction Step One




Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:24]=[C:23]([N+:25]([O-])=O)[CH:22]=[CH:21][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18])=[CH:12][CH:13]=2)[N:8]=[CH:7][CH:6]=1.C(O[K])=O>C1COCC1.O.[Pd]>[NH2:25][C:23]1[CH:22]=[CH:21][C:3]([O:4][C:5]2[C:14]3[C:9](=[CH:10][C:11]([O:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18])=[CH:12][CH:13]=3)[N:8]=[CH:7][CH:6]=2)=[C:2]([F:1])[CH:24]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.04 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=CC=C23)OCC(C)(O)C)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
HCOOK
|
|
Quantity
|
15.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O[K]
|
|
Name
|
|
|
Quantity
|
54 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 45° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulted mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with EtOH/H2O (30 mL×3, v/v=5:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 45° C. for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(OC2=CC=NC3=CC(=CC=C23)OCC(C)(O)C)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.1 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
